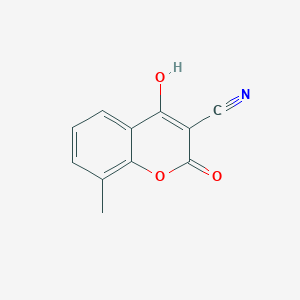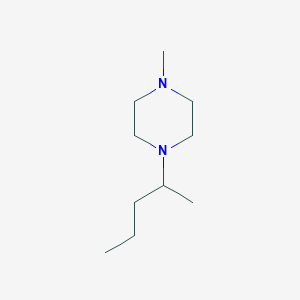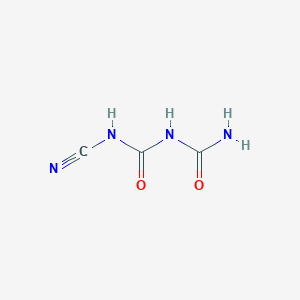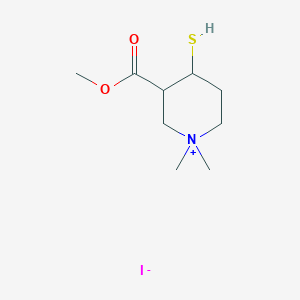
3-(Methoxycarbonyl)-1,1-dimethyl-4-sulfanylpiperidin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methoxycarbonyl)-1,1-dimethyl-4-sulfanylpiperidin-1-ium iodide is a chemical compound with a unique structure that includes a piperidine ring substituted with a methoxycarbonyl group, a dimethyl group, and a sulfanyl group, along with an iodide ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxycarbonyl)-1,1-dimethyl-4-sulfanylpiperidin-1-ium iodide typically involves multiple steps. One common approach is to start with the piperidine ring and introduce the methoxycarbonyl group through esterification reactions. The dimethyl group can be added via alkylation reactions, and the sulfanyl group is introduced through thiolation reactions. The final step involves the formation of the iodide salt by reacting the intermediate compound with an iodide source under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. Continuous flow chemistry and other advanced techniques may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxycarbonyl)-1,1-dimethyl-4-sulfanylpiperidin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The methoxycarbonyl group can be reduced to form alcohols or aldehydes.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or cyanides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium cyanide or potassium fluoride can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Compounds with different halides or cyanides replacing the iodide ion.
Scientific Research Applications
3-(Methoxycarbonyl)-1,1-dimethyl-4-sulfanylpiperidin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(Methoxycarbonyl)-1,1-dimethyl-4-sulfanylpiperidin-1-ium iodide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfanyl group may play a crucial role in these interactions, potentially forming covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
3-(Methoxycarbonyl)-1,1-dimethyl-4-sulfanylpiperidine: Lacks the iodide ion but has a similar core structure.
4-(Methoxycarbonyl)-1,1-dimethylpiperidin-1-ium iodide: Similar but without the sulfanyl group.
3-(Methoxycarbonyl)-1,1-dimethyl-4-hydroxypiperidin-1-ium iodide: Contains a hydroxyl group instead of a sulfanyl group.
Uniqueness
3-(Methoxycarbonyl)-1,1-dimethyl-4-sulfanylpiperidin-1-ium iodide is unique due to the presence of both the sulfanyl group and the iodide ion, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
59097-23-3 |
|---|---|
Molecular Formula |
C9H18INO2S |
Molecular Weight |
331.22 g/mol |
IUPAC Name |
methyl 1,1-dimethyl-4-sulfanylpiperidin-1-ium-3-carboxylate;iodide |
InChI |
InChI=1S/C9H17NO2S.HI/c1-10(2)5-4-8(13)7(6-10)9(11)12-3;/h7-8H,4-6H2,1-3H3;1H |
InChI Key |
DHSSTDKCIZEQQU-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCC(C(C1)C(=O)OC)S)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


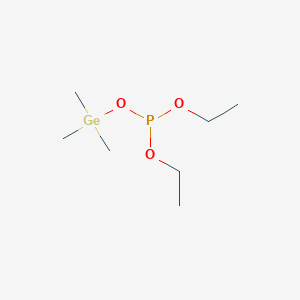


![1-(Pyridin-4-ylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B14624896.png)


![N-(2-{[2-(4-Aminophenyl)ethyl]amino}ethyl)acetamide](/img/structure/B14624917.png)
![Methyl 2-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B14624922.png)
